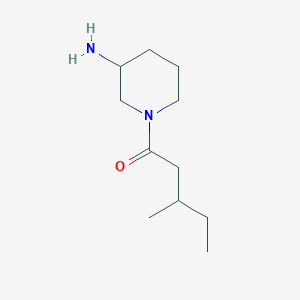

1-(3-Aminopiperidin-1-yl)-3-methylpentan-1-one

Descripción

Propiedades

IUPAC Name |

1-(3-aminopiperidin-1-yl)-3-methylpentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O/c1-3-9(2)7-11(14)13-6-4-5-10(12)8-13/h9-10H,3-8,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUCMAHKFSTCLO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)CC(=O)N1CCCC(C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mecanismo De Acción

Target of Action

The primary target of 1-(3-Aminopiperidin-1-yl)-3-methylpentan-1-one is Dipeptidyl peptidase 4 (DPP-4) . DPP-4 is an enzyme responsible for the degradation of incretin hormones, which are hormones that stimulate a decrease in blood glucose levels.

Mode of Action

1-(3-Aminopiperidin-1-yl)-3-methylpentan-1-one acts as a competitive inhibitor of DPP-4. By binding to DPP-4, it prevents the enzyme from degrading incretin hormones, thereby increasing their concentration. This leads to enhanced insulin secretion and decreased glucagon release, resulting in lower blood glucose levels.

Biochemical Pathways

The inhibition of DPP-4 affects the incretin hormone pathway . Incretin hormones, such as glucagon-like peptide-1 (GLP-1), are released in response to food intake and stimulate insulin secretion from the pancreas. By preventing the degradation of incretin hormones, 1-(3-Aminopiperidin-1-yl)-3-methylpentan-1-one enhances the insulinotropic effect of these hormones, leading to improved glycemic control.

Result of Action

The result of the action of 1-(3-Aminopiperidin-1-yl)-3-methylpentan-1-one is an improvement in glycemic control . By increasing the levels of active incretin hormones, it enhances insulin secretion and suppresses glucagon release, leading to a decrease in blood glucose levels. This makes it a potential therapeutic agent for the treatment of type 2 diabetes.

Action Environment

The action of 1-(3-Aminopiperidin-1-yl)-3-methylpentan-1-one can be influenced by various environmental factors. For instance, its efficacy may vary depending on the individual’s metabolic state, diet, and the presence of other medications. .

Análisis Bioquímico

Biochemical Properties

1-(3-Aminopiperidin-1-yl)-3-methylpentan-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with dipeptidyl peptidase-4 (DPP-4), an enzyme involved in glucose metabolism. The nature of these interactions often involves inhibition or modulation of enzyme activity, which can lead to changes in metabolic pathways and cellular functions.

Cellular Effects

The effects of 1-(3-Aminopiperidin-1-yl)-3-methylpentan-1-one on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of inflammatory cytokines and oxidative stress markers in macrophage cells. This modulation can lead to changes in cellular behavior, such as altered cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, 1-(3-Aminopiperidin-1-yl)-3-methylpentan-1-one exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it inhibits the activity of DPP-4, which results in increased levels of incretin hormones and improved glucose metabolism. Additionally, it can influence gene expression by modulating transcription factors and signaling pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-(3-Aminopiperidin-1-yl)-3-methylpentan-1-one can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For example, chronic treatment with this compound has been observed to lead to sustained changes in glucose metabolism and inflammatory responses in animal models. These temporal effects are crucial for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of 1-(3-Aminopiperidin-1-yl)-3-methylpentan-1-one vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as improved glucose metabolism and reduced inflammation. At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage. Understanding these dosage effects is essential for determining safe and effective therapeutic doses.

Metabolic Pathways

1-(3-Aminopiperidin-1-yl)-3-methylpentan-1-one is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate glucose metabolism and inflammatory responses. For instance, its inhibition of DPP-4 leads to increased levels of incretin hormones, which play a crucial role in glucose homeostasis. Additionally, it can affect metabolic flux and metabolite levels, further influencing cellular functions.

Transport and Distribution

The transport and distribution of 1-(3-Aminopiperidin-1-yl)-3-methylpentan-1-one within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments. For example, it has been observed to accumulate in pancreatic cells, where it exerts its effects on glucose metabolism. Understanding these transport mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

The subcellular localization of 1-(3-Aminopiperidin-1-yl)-3-methylpentan-1-one can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, its localization in the endoplasmic reticulum can affect protein folding and secretion processes. Understanding its subcellular localization is crucial for elucidating its mechanisms of action and potential therapeutic applications.

Actividad Biológica

1-(3-Aminopiperidin-1-yl)-3-methylpentan-1-one, with the molecular formula and a molecular weight of 198.31 g/mol, is a compound that has garnered attention for its biological activity, particularly as an inhibitor of dipeptidyl peptidase-4 (DPP-4). This inhibition plays a crucial role in enhancing glycemic control by modulating the incretin hormone pathway, which is vital for glucose metabolism.

Target Enzyme:

The primary target of 1-(3-Aminopiperidin-1-yl)-3-methylpentan-1-one is DPP-4, an enzyme involved in the degradation of incretin hormones. By acting as a competitive inhibitor , this compound increases the levels of active incretin hormones, leading to improved insulin secretion and reduced blood glucose levels.

Biochemical Pathways:

The inhibition of DPP-4 affects several metabolic pathways, primarily those related to glucose homeostasis. This compound has been shown to influence various cellular processes, including:

- Cell Signaling: Modulates signaling pathways associated with inflammation and metabolism.

- Gene Expression: Alters the expression of genes involved in glucose metabolism and inflammatory responses.

- Cytokine Production: Affects the production of inflammatory cytokines in immune cells, such as macrophages.

Cellular and Molecular Effects

1-(3-Aminopiperidin-1-yl)-3-methylpentan-1-one exhibits profound effects on various cell types:

- Cellular Metabolism: Increases glucose uptake and utilization in insulin-sensitive tissues.

- Inflammation Modulation: Reduces oxidative stress markers and inflammatory cytokines in macrophages, suggesting potential anti-inflammatory properties.

Dosage and Efficacy

Research indicates that the efficacy of this compound can vary significantly with dosage:

- Low Doses: Associated with beneficial effects on glucose metabolism and inflammation reduction.

- High Doses: Potentially lead to adverse effects, including oxidative stress and cellular damage.

Pharmacokinetics

The pharmacokinetics of 1-(3-Aminopiperidin-1-yl)-3-methylpentan-1-one suggest that it is well-distributed in tissues, particularly accumulating in pancreatic cells where it exerts its primary effects on glucose metabolism. Its transport within cells is facilitated by specific transporters that mediate its localization and accumulation.

Case Studies and Research Findings

Several studies have investigated the biological activity of 1-(3-Aminopiperidin-1-yl)-3-methylpentan-1-one:

| Study | Methodology | Findings |

|---|---|---|

| In vitro assays on macrophage cells | Showed modulation of inflammatory cytokines and oxidative stress markers. | |

| Animal Model Study | Administration in diabetic mice | Demonstrated significant improvement in glycemic control with low doses. |

| Pharmacological Evaluation | DPP-4 inhibition assays | Confirmed competitive inhibition leading to increased incretin levels and enhanced insulin secretion. |

Comparación Con Compuestos Similares

Piperidine and Azetidine Derivatives

1-(3-Aminoazetidin-1-yl)-3-methylpentan-1-one (CAS 1595659-16-7)

This compound replaces the piperidine ring with a smaller azetidine (4-membered ring), reducing conformational flexibility. The constrained structure may weaken binding to DPP-4 compared to the 6-membered piperidine in the target compound, as larger rings often enhance stability in enzyme pockets .

1-(3-Aminopiperidin-1-yl)ethan-1-one Hydrochloride (CAS 1018680-22-2)

Its predicted pKa (9.74) suggests a lower basicity than the target compound, which could alter protonation states and receptor interactions .

Table 1: Piperidine/Azetidine Derivatives Comparison

Aryl Ketone Analogues

3F-alfa-PVP (1-(3-Fluorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one)

This cathinone derivative features a fluorophenyl group and pyrrolidine ring. While structurally distinct, its ketone group and amine-containing heterocycle suggest partial overlap with the target compound’s pharmacophore. However, the fluorophenyl group may enhance metabolic stability but reduce solubility compared to the target’s aliphatic chain .

1-(4-Hydroxyphenyl)-3-methylpentan-1-one (CAS 62439-32-1)

Unlike the target compound, it lacks a basic amine, eliminating interactions with acidic residues like Glu206 in DPP-4 .

Table 2: Aryl Ketone Analogues Comparison

DPP-4 Inhibitors

Sitagliptin

A clinically approved DPP-4 inhibitor, sitagliptin shares critical interactions with the target compound, including hydrogen bonding with Tyr547 and Glu204. However, its binding energy (−330.8 kJ/mol) is lower (stronger) than the target’s range (−201.4 to −330.8 kJ/mol), suggesting superior efficacy .

2-({6-[(3R)-3-Aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)benzonitrile

This benzonitrile derivative, used as a docking control, exhibits overlapping binding residues (Tyr631, Glu206) with the target compound. Its pyrimidine-dione core may enhance π-π stacking but introduce steric hindrance compared to the target’s simpler ketone structure .

Table 3: DPP-4 Inhibitor Comparison

Métodos De Preparación

Synthesis of (R)-3-Aminopiperidine Dihydrochloride

This chiral amine is a crucial building block. The preparation involves:

- Starting from (R)-2,5-diaminopentanoic acid hydrochloride, which undergoes esterification with acetyl chloride in methanol at low temperatures (0–15 °C), followed by heating at 45–65 °C to form (R)-methyl 2,5-diaminopentanoate dihydrochloride.

- Conversion of this ester to (R)-3-aminopiperidin-2-one hydrochloride by treatment with sodium methoxide in methanol at sub-zero to 0 °C, followed by filtration.

- Reduction of the lactam (3-aminopiperidin-2-one hydrochloride) using lithium aluminum hydride in tetrahydrofuran at 10–45 °C, followed by heating at 45–60 °C to yield (R)-3-aminopiperidine.

- Final isolation of (R)-3-aminopiperidine dihydrochloride by reaction with concentrated hydrochloric acid and filtration.

| Step | Reagents/Conditions | Temperature (°C) | Notes |

|---|---|---|---|

| Esterification | Acetyl chloride, methanol | 0 to 15 (initial), 45 to 65 (heating) | Produces methyl ester intermediate |

| Lactam formation | Sodium methoxide, methanol | -10 to 0 | Filtration to isolate lactam hydrochloride |

| Reduction | Lithium aluminum hydride, THF | 10 to 45 (addition), 45 to 60 (heating) | Produces aminopiperidine |

| Salt formation | Concentrated HCl | Ambient | Isolates dihydrochloride salt |

This method allows production at kilogram scale with controlled temperatures to optimize yield and purity.

Coupling Reaction to Form 1-(3-Aminopiperidin-1-yl)-3-methylpentan-1-one

The key step involves the nucleophilic substitution of a halogenated ketone precursor by the 3-aminopiperidine:

- The ketone precursor is typically halogenated (chloride or iodide) at the 1-position to form a reactive intermediate.

- The coupling reaction is performed in polar aprotic solvents such as N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), N,N-dimethylacetamide (DMAc), or N,N-dimethylformamide (DMF).

- Suitable bases used include sodium carbonate (Na2CO3), potassium carbonate (K2CO3), sodium bicarbonate (NaHCO3), or potassium bicarbonate (KHCO3).

- Reaction temperatures range from 20 °C to 120 °C, preferably 40 °C to 110 °C.

- The combination of DMSO as solvent and sodium bicarbonate as base offers optimal conversion and clean reaction profiles.

- After reaction completion, purification is typically achieved by column chromatography or recrystallization (e.g., from toluene).

| Parameter | Options | Optimal Conditions |

|---|---|---|

| Solvent | NMP, DMSO, DMAc, DMF | DMSO |

| Base | Na2CO3, K2CO3, NaHCO3, KHCO3 | NaHCO3 |

| Temperature | 20–120 °C | 40–110 °C |

| Halogen (X) on ketone | Cl, I | I preferred for coupling efficiency |

| Purification | Column chromatography, recrystallization | Column chromatography |

The reaction proceeds via nucleophilic displacement of the halogen by the amine nitrogen, yielding the target compound with yields reported around 54% and purity exceeding 99% after purification.

Detailed Reaction Scheme and Conditions

| Step | Reaction | Reagents | Solvent | Base | Temp (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|---|---|

| 1 | Halogenation of ketone precursor | N-chlorosuccinimide (NCS) or N-iodosuccinimide (NIS) | DMF or NMP | - | Ambient to 40 | 83–91 | - |

| 2 | Alkylation with 1-bromo-2-butyne or methanesulfonic acid but-2-ynyl ester | Base (KHCO3 or Na2CO3) | NMP | KHCO3 or Na2CO3 | 40–110 | 94–97 | - |

| 3 | Coupling with (R)-3-aminopiperidine dihydrochloride | Base (NaHCO3) | DMSO | NaHCO3 | 40–110 | 54 | 99.0 |

The halogenated ketone intermediate (iodide or chloride) is coupled with the chiral amine under optimized base and solvent conditions to afford the final product.

Research Findings and Optimization

- Studies indicate that the leaving group on the ketone precursor strongly influences reaction efficiency, with iodide (I) providing better yields than chloride (Cl).

- The choice of base and solvent is critical; sodium bicarbonate in DMSO yields the cleanest reaction profile and highest conversion.

- Reaction temperature optimization between 40 °C and 110 °C balances reaction rate and selectivity.

- Purification by column chromatography ensures high purity (99%) of the final compound.

- The multi-step synthesis benefits from telescoping some steps, such as one-pot chlorination and alkylation, improving process efficiency.

Summary Table of Preparation Parameters

| Aspect | Details |

|---|---|

| Starting materials | (R)-2,5-diaminopentanoic acid hydrochloride, ketone halide precursor |

| Key intermediates | (R)-3-aminopiperidine dihydrochloride, halogenated ketone |

| Solvents | Methanol (esterification), THF (reduction), DMSO/NMP (coupling) |

| Bases | Sodium methoxide (lactam formation), lithium aluminum hydride (reduction), NaHCO3 (coupling) |

| Temperature ranges | -10 °C to 65 °C (intermediate steps), 40 °C to 110 °C (coupling) |

| Yields | 83–97% for intermediates, ~54% for final coupling |

| Purity | Up to 99% after purification |

Q & A

Basic: What are the optimized synthetic routes for 1-(3-Aminopiperidin-1-yl)-3-methylpentan-1-one, and how do reaction conditions influence yield and purity?

Answer: The synthesis typically involves multi-step reactions, starting with the coupling of 3-aminopiperidine with a ketone precursor under controlled conditions. Key parameters include:

- Solvent selection : Dichloromethane (DCM) or tetrahydrofuran (THF) are preferred for their ability to stabilize intermediates .

- Catalysts : Triethylamine (TEA) is often used to facilitate amine acylation or nucleophilic substitution reactions .

- Temperature : Reactions are conducted at 0–25°C to minimize side reactions. Post-synthesis purification via column chromatography or recrystallization ensures >95% purity.

Advanced: How can researchers resolve contradictions in reported binding affinities of 3-aminopiperidine derivatives toward DPP-4?

Answer: Discrepancies often arise from variations in assay conditions (e.g., pH, temperature) or structural analogs. To address this:

- Standardize assays : Use consistent DPP-4 isoforms and substrate concentrations, as seen in studies comparing sitagliptin analogs .

- Structural analysis : X-ray crystallography or molecular docking (e.g., Figure 5 in ) can identify critical interactions, such as hydrogen bonding with Glu205/206 residues in DPP-4 .

- Validate with orthogonal methods : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) complement enzymatic assays.

Basic: Which spectroscopic and chromatographic methods are critical for characterizing the compound’s purity and structural integrity?

Answer:

- Nuclear Magnetic Resonance (NMR) : 1H/13C NMR confirms the presence of the 3-aminopiperidine moiety and methylpentanone backbone (e.g., δ 2.5–3.5 ppm for piperidine protons) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 210–254 nm) monitors purity, especially for residual solvents or unreacted intermediates .

- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion ([M+H]+) and fragmentation patterns.

Advanced: What computational approaches are recommended for predicting the compound’s interaction with novel biological targets?

Answer:

- Molecular docking : Tools like AutoDock Vina or Schrödinger Suite model binding poses with targets (e.g., DPP-4 in ) .

- Molecular Dynamics (MD) simulations : GROMACS or AMBER assess stability of ligand-receptor complexes over time (e.g., 100-ns simulations) .

- Free-energy calculations : MM/GBSA or PMF analyses quantify binding affinities and guide SAR optimization .

Basic: What safety precautions are necessary when handling 3-aminopiperidine derivatives in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- First aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation for ingestion .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance the compound’s pharmacological profile?

Answer:

- Substituent variation : Modify the methylpentanone chain (e.g., trifluoromethyl groups in ) to improve metabolic stability .

- Bioisosteric replacement : Replace the ketone with a bioisostere like a carbamate or urea to enhance solubility (e.g., ’s xanthine derivatives) .

- In vitro assays : Test analogs against related enzymes (e.g., DPP-8/9) to assess selectivity .

Basic: What are the common by-products formed during the synthesis, and how can they be minimized?

Answer:

- N-Acylation by-products : Result from over-reaction of the amine group. Controlled stoichiometry (1:1.2 amine:ketone) and low temperatures (0–5°C) mitigate this .

- Oxidation products : Use inert atmospheres (N2/Ar) to prevent ketone oxidation.

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane) removes most impurities .

Advanced: What in vivo models are appropriate for evaluating the compound’s therapeutic potential in metabolic disorders?

Answer:

- Rodent models : Zucker diabetic fatty (ZDF) rats or db/db mice for type 2 diabetes, measuring HbA1c and glucose tolerance .

- Dose-response studies : Administer 10–100 mg/kg orally, comparing efficacy to established DPP-4 inhibitors (e.g., sitagliptin in ) .

- Toxicokinetics : Assess liver/kidney function and plasma exposure levels (Cmax, AUC) in GLP-compliant studies.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.